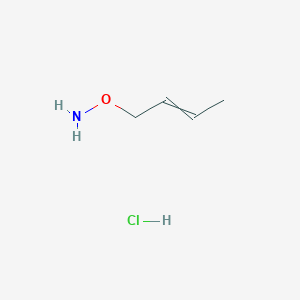
Pyridine, 2-azido-6-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-azido-6-methyl-, 1-oxide is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 6-position, and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-azido-6-methyl-, 1-oxide typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a well-documented method for producing pyridine bases . This method can be adapted for the production of this compound by incorporating appropriate azide precursors and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-azido-6-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation or click chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazole rings.
Major Products
Oxidation: Nitro-pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
Pyridine, 2-azido-6-methyl-, 1-oxide has several applications in scientific research:
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridine, 2-azido-6-methyl-, 1-oxide involves its ability to participate in azide-alkyne cycloaddition reactions. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-azido-, 1-oxide: Similar structure but lacks the methyl group at the 6-position.
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group at the 2-position.
Organic azides: Compounds containing the azide functional group, such as phenyl azide.
Uniqueness
Pyridine, 2-azido-6-methyl-, 1-oxide is unique due to the combination of the azido, methyl, and oxide groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications.
Properties
CAS No. |
57097-35-5 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-azido-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-3-2-4-6(8-9-7)10(5)11/h2-4H,1H3 |
InChI Key |
DUAHDJKQVSNEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)N=[N+]=[N-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




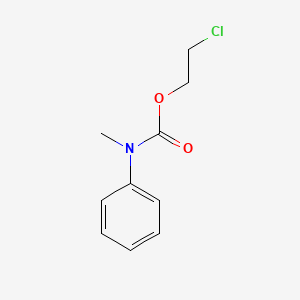
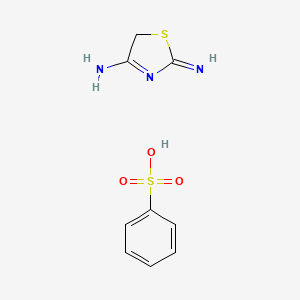


![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

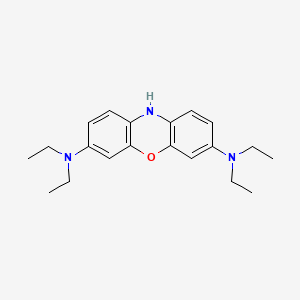
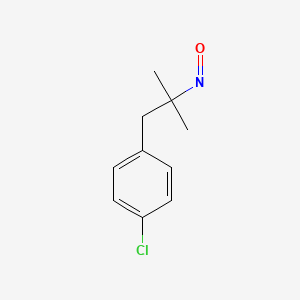
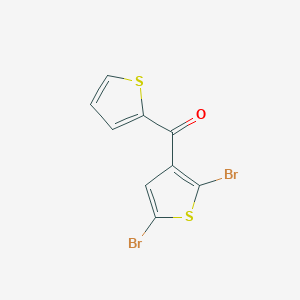
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
